[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of difluorophenyl oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolyl derivatives.
Scientific Research Applications
[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to its target, while the pyrazolyl group can modulate its activity. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- [(2,4-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- [(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Uniqueness
[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to the specific positioning of the difluorophenyl and pyrazolyl groups, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and can result in different biological activities and applications .
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H15F2N3/c1-2-18-9-10(7-17-18)6-16-8-11-4-3-5-12(14)13(11)15/h3-5,7,9,16H,2,6,8H2,1H3 |
InChI Key |
OETOADIRRANQRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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